1,3-Diphenyl-1H-pyrazole-4-acrylic acid is a compound that belongs to the pyrazole family, characterized by its unique structure and potential biological activities. This compound is notable for its role in medicinal chemistry, particularly in the development of inhibitors for various targets, including kinases involved in cancer. The compound is classified under the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties.
1,3-Diphenyl-1H-pyrazole-4-acrylic acid can be synthesized through various chemical reactions involving pyrazole derivatives. It is classified as an acrylic acid derivative due to the presence of the acrylic acid moiety in its structure. The compound is often identified by its Chemical Abstracts Service number, which is 73221-47-3, and it falls under the category of organic compounds used in pharmaceutical applications .
The synthesis of 1,3-diphenyl-1H-pyrazole-4-acrylic acid can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing this compound, making it accessible for further research and application.
The molecular structure of 1,3-diphenyl-1H-pyrazole-4-acrylic acid consists of a pyrazole ring substituted with two phenyl groups at the 1 and 3 positions, and an acrylic acid group at the 4 position. The structural formula can be represented as follows:
Key structural features include:
The compound's molecular weight is approximately 270.30 g/mol, with a melting point that varies depending on purity but generally falls within a specific range conducive to its application in various chemical reactions.
1,3-Diphenyl-1H-pyrazole-4-acrylic acid participates in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action for 1,3-diphenyl-1H-pyrazole-4-acrylic acid primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
The detailed mechanism often includes molecular docking studies that illustrate how the compound fits into the target's binding site, affecting its activity.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1,3-Diphenyl-1H-pyrazole-4-acrylic acid has significant applications in medicinal chemistry:
The α,β-unsaturated carboxylic acid moiety in 1,3-diphenyl-1H-pyrazole-4-acrylic acid is strategically installed via Knoevenagel condensation between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and active methylene compounds. This transformation represents a cornerstone reaction in the synthesis of acrylic acid derivatives, enabling the formation of electrophilic alkene bridges crucial for further derivatization. The reaction proceeds through a nucleophilic addition-elimination mechanism initiated by base-catalyzed deprotonation of the acidic methylene compound (typically malonic acid or its derivatives), followed by aldol-like addition to the aldehyde carbonyl. Subsequent dehydration generates the conjugated acrylic acid system with high stereoselectivity toward the E-isomer [3] [8].
Recent advances have employed heterogeneous acid-base bifunctional catalysts to optimize this transformation. Nanocrystalline ceria-zirconia solid solutions (CeₓZr₁₋ₓO₂) demonstrate exceptional catalytic efficiency due to their tunable acid-base site ratios. Characterization via NH₃ and SO₂ adsorption microcalorimetry reveals that catalysts with higher acidic site density (e.g., C/Z-30/70 with Ce/Zr=30/70 molar ratio) significantly outperform predominantly basic catalysts in Knoevenagel condensations. This counterintuitive finding underscores the importance of concerted acid-base activation, where acidic sites polarize the carbonyl group while basic sites facilitate methylene deprotonation [3]. Microwave-assisted protocols further enhance reaction efficiency, reducing processing times from hours to minutes while maintaining yields >85% – a critical advantage for thermally sensitive pyrazole intermediates [8].
Table 1: Catalytic Performance in Knoevenagel Condensation for Pyrazole Acrylate Synthesis
| Catalyst System | Acid:Base Site Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| C/Z-30/70 (Ce₀.₃Zr₀.₇O₂) | 1.24 | 80 | 3 | 92 |
| C/Z-50/50 (Ce₀.₅Zr₀.₅O₂) | 0.98 | 80 | 5 | 78 |
| C/Z-70/30 (Ce₀.₇Zr₀.₃O₂) | 0.76 | 80 | 8 | 63 |
| Piperidine (homogeneous) | - | Reflux | 12 | 88 |
| [bmim]BF₄ (ionic liquid) | - | 90 | 1.5 | 95 |
The critical aldehyde precursor for Knoevenagel condensation is efficiently synthesized via Vilsmeier-Haack formylation of 1,3-diphenyl-1H-pyrazole. This electrophilic aromatic substitution leverages the electron-rich character of the pyrazole ring, particularly at the C4 position. The reaction employs the Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which forms a highly electrophilic chloroiminium ion (Cl⁻-CH⁺=N⁺Me₂). This species attacks the pyrazole C4 position, followed by hydrolysis during workup to deliver the formyl group [1] [5] [7].
Optimization studies reveal that electron-donating substituents on the pyrazole N1-phenyl ring significantly enhance reaction efficiency. The formylation proceeds under mild conditions (0°C to 70°C) with yields exceeding 90% when employing 10 equivalents of POCl₃ – a substantial improvement over traditional protocols using stoichiometric amounts. Microwave-assisted Vilsmeier formylation further enhances efficiency, achieving 83% yield within 10 minutes compared to 65% yield over 6 hours under conventional heating [7]. This acceleration is attributed to rapid and uniform dielectric heating, minimizing decomposition pathways. The resulting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde exhibits high purity (>98% by HPLC), eliminating the need for chromatographic purification – a significant advantage for scale-up operations.
Scheme 1: Vilsmeier-Haack Mechanism for Pyrazole-4-carbaldehyde Synthesis
Chloroiminium Ion Formation:POCl₃ + DMF → [Cl⁻-CH⁺=N⁺Me₂]Cl⁻ + PO₂Cl⁻
Electrophilic Attack:Pyrazole + [Cl⁻-CH⁺=N⁺Me₂]Cl⁻ → 4-(Dimethylaminochloromethyl)-1,3-diphenyl-1H-pyrazole
Hydrolysis:4-(Dimethylaminochloromethyl)pyrazole + H₂O → 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde + Me₂NH + HCl
Advanced synthetic routes to the pyrazole core often incorporate Schiff base intermediates as strategic precursors. These protocols typically commence with arylhydrazine derivatives reacting with β-dicarbonyl compounds under controlled conditions. A particularly efficient approach involves the condensation of phenylhydrazine with ethyl acetoacetate, yielding a phenylhydrazone intermediate that undergoes acid-catalyzed cyclization to form the pyrazole ring [3] [8].
A modified three-step sequence demonstrates remarkable efficiency:
The Doebner modification proves particularly valuable for introducing the acrylic acid functionality while preventing decarboxylation side reactions. This one-pot protocol employs pyridine as both solvent and base, facilitating simultaneous condensation and decarboxylation. The reaction proceeds via a concerted mechanism where the iminium intermediate undergoes decarboxylative elimination, directly yielding the thermodynamically stable (E)-acrylic acid derivative without isolating the malonic acid adduct [8].
Table 2: Multi-Step Synthesis Optimization for Pyrazole Acrylic Acid Derivatives
| Intermediate | Reaction Conditions | Catalyst/Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazone | RT, stirring | Ethanol | 2 | 86 |
| Pyrazole-4-carbaldehyde | 0°C → 100°C, MW | DMF/POCl₃ (10 eq) | 0.17 (MW) | 90 |
| Pyrazole acrylic acid | Reflux | Pyridine (Doebner) | 6 | 88 |
| Pyrazole acrylic acid | RT, stirring | [bmim]BF₄/EDDA | 1.5 | 92 |
Structural diversification of 1,3-diphenyl-1H-pyrazole-4-acrylic acid focuses primarily on exploiting the electrophilic acrylate double bond for conjugate addition reactions and the carboxylic acid group for amidation or esterification. These modifications generate hybrid architectures with enhanced bioactivity profiles. Two prominent strategies dominate the literature:
Rhodanine Hybridization: The acrylic acid moiety undergoes Michael addition with rhodanine nucleophiles, facilitated by the electron-withdrawing thiazolidinone system. Rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) possesses multiple reactive sites, but the exocyclic thione sulfur preferentially attacks the β-carbon of the acrylate, generating derivatives with extended conjugation. These hybrids demonstrate significantly enhanced antimicrobial and anticancer activities compared to parent compounds. Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the rhodanine's arylidene moiety substantially improve potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 2-4 µg/mL [6] [9].
Triazole Integration: The carboxylic acid functionality readily converts to propargyl amides via coupling with propargylamine. These derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide partners, generating 1,4-disubstituted triazole hybrids. The click chemistry approach offers exceptional modularity under mild conditions, preserving acid-sensitive pyrazole and acrylate functionalities. Triazole-linked camptothecin hybrids demonstrate dual mechanisms: inhibition of topoisomerase I (retained from camptothecin) and tubulin polymerization modulation (from the pyrazole-acrylate moiety). These bifunctional agents exhibit IC₅₀ values below 3.00 μM against multidrug-resistant cancer cell lines (LoVo/DX, HepG2) while showing improved selectivity over normal cells compared to parent drugs [2] [8].
Table 3: Bioactivity of Hybrid Derivatives Based on Pyrazole Acrylic Acid Scaffold
| Hybrid Type | Structural Features | Biological Activity | Potency (IC₅₀/MIC) | Target/Mechanism |
|---|---|---|---|---|
| Rhodanine-acrylate | 5-(4-Nitrobenzylidene)rhodanine | Antibacterial (MRSA) | MIC = 2 µg/mL | RNA polymerase inhibition |
| Triazole-camptothecin | 7-Triazolyl camptothecin | Anticancer (HCT-116) | IC₅₀ = 0.8 µM | Topoisomerase I inhibition |
| Triazole-salinomycin | Polyether-triazole conjugate | Anticancer (LoVo/DX) | IC₅₀ = 2.93 µM | Overcomes multidrug resistance |
| Rhodanine derivative | 5-[3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoyl]rhodanine | Antifungal (C. albicans) | MIC = 0.78 µg/mL | Ergosterol biosynthesis disruption |
Structure-Activity Relationship Insights:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8